PDK1 inhibitor 2610

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

PDK1 inhibitor 2610 is a compound that targets pyruvate dehydrogenase kinase 1 (PDK1). PDK1 is a key enzyme that regulates the activity of the pyruvate dehydrogenase complex, which plays a crucial role in cellular metabolism by converting pyruvate to acetyl-CoA, linking glycolysis to the tricarboxylic acid cycle. Inhibition of PDK1 has significant implications in the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases .

Vorbereitungsmethoden

The synthesis of PDK1 inhibitor 2610 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:

Step 1: Preparation of the core structure through a series of condensation and cyclization reactions.

Step 2: Functionalization of the core structure by introducing specific substituents to enhance the inhibitory activity.

Step 3: Purification and characterization of the final product using techniques such as chromatography and spectroscopy.

Industrial production methods may involve optimization of reaction conditions to increase yield and purity, as well as scaling up the process to meet commercial demands .

Analyse Chemischer Reaktionen

PDK1-Inhibitor 2610 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Katalysatoren wie Palladium auf Kohlenstoff. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

PDK1-Inhibitor 2610 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Werkzeugverbindung verwendet, um die biochemischen Pfade zu untersuchen, an denen PDK1 beteiligt ist, und seine Rolle im Zellstoffwechsel.

Biologie: Hilft beim Verständnis der Regulation von Stoffwechselwegen und der Rolle von PDK1 in verschiedenen physiologischen Prozessen.

Medizin: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Krankheiten wie Krebs, Diabetes und Herz-Kreislauf-Erkrankungen untersucht, indem Stoffwechselwege moduliert werden.

Industrie: Wird bei der Entwicklung neuer Medikamente und therapeutischer Strategien eingesetzt, die auf Stoffwechselstörungen abzielen .

5. Wirkmechanismus

PDK1-Inhibitor 2610 entfaltet seine Wirkung, indem er an das aktive Zentrum von PDK1 bindet und so dessen Kinaseaktivität hemmt. Diese Hemmung verhindert die Phosphorylierung des Pyruvatdehydrogenase-Komplexes, was zu einer erhöhten Umwandlung von Pyruvat in Acetyl-CoA und einer verstärkten oxidativen Phosphorylierung führt. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören der Pyruvatdehydrogenase-Komplex, die Glykolyse und der Zitronensäurezyklus .

Wirkmechanismus

PDK1 inhibitor 2610 exerts its effects by binding to the active site of PDK1, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of the pyruvate dehydrogenase complex, leading to increased conversion of pyruvate to acetyl-CoA and enhanced oxidative phosphorylation. The molecular targets and pathways involved include the pyruvate dehydrogenase complex, glycolysis, and the tricarboxylic acid cycle .

Vergleich Mit ähnlichen Verbindungen

PDK1-Inhibitor 2610 wird mit anderen ähnlichen Verbindungen verglichen, wie zum Beispiel:

JX06: Ein weiterer PDK1-Inhibitor, der durch metabolische Umlagerung Apoptose in Myelomzellen induziert.

Verbindung 7: Ein selektiver PDK1-Inhibitor, der an die inaktive Kinasekonformation bindet und die Migration von Krebszellen beeinträchtigt.

PDK1-Inhibitor 2610 ist einzigartig in seiner spezifischen Bindungsaffinität und inhibitorischen Potenz, was ihn zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen macht .

Eigenschaften

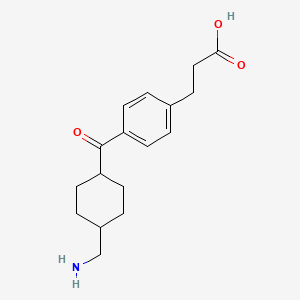

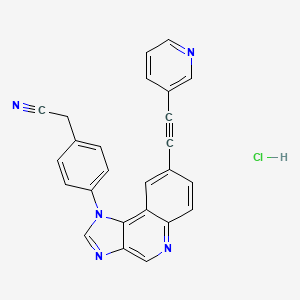

Molekularformel |

C25H16ClN5 |

|---|---|

Molekulargewicht |

421.9 g/mol |

IUPAC-Name |

2-[4-[8-(2-pyridin-3-ylethynyl)imidazo[4,5-c]quinolin-1-yl]phenyl]acetonitrile;hydrochloride |

InChI |

InChI=1S/C25H15N5.ClH/c26-12-11-18-5-8-21(9-6-18)30-17-29-24-16-28-23-10-7-19(14-22(23)25(24)30)3-4-20-2-1-13-27-15-20;/h1-2,5-10,13-17H,11H2;1H |

InChI-Schlüssel |

RUXNLVOZJZTQAS-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CN=C1)C#CC2=CC3=C4C(=CN=C3C=C2)N=CN4C5=CC=C(C=C5)CC#N.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B10783569.png)

![(1R,3Z,5R,7S,9R,11S,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B10783592.png)

![N-[(2S,3S,4S,6S)-6-[(2S,3S,4S,6R)-6-[(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'R,21'R,24'S)-2-[(2S)-butan-2-yl]-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxospiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide](/img/structure/B10783600.png)

![(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-methoxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B10783607.png)

![dimethyl (1R,4S)-1-[1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B10783611.png)

![[(1S,3S,4R,6R,8S,9S,10R,11R,14R,15R,17R)-4,10,15,17-tetrahydroxy-5,5,10,15-tetramethyl-7-oxapentacyclo[12.2.1.01,11.04,9.06,8]heptadecan-3-yl] acetate](/img/structure/B10783622.png)

![5-[4-Amino-1-(2,2-diethoxyethyl)pyrazolo[3,4-d]pyrimidin-3-yl]-1,3-benzoxazol-2-amine](/img/structure/B10783628.png)

![[(1S,2R,3R,4R,5R,6S,7S,8R,9R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10783644.png)

![(1R,10R,12S,15S,16R,17S)-15-ethenyl-13-methyl-19-oxa-3,13-diazahexacyclo[14.3.1.02,10.04,9.010,15.012,17]icosa-2,4,6,8-tetraene](/img/structure/B10783658.png)

![4-[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]phenyl]phenol;hydrochloride](/img/structure/B10783662.png)